2-Methyl-4-(3-methylphenyl)-1-butene

Beschreibung

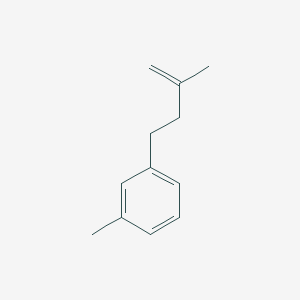

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3-(3-methylbut-3-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-10(2)7-8-12-6-4-5-11(3)9-12/h4-6,9H,1,7-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGGAXIMGRZTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596856 | |

| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113947-88-9 | |

| Record name | 1-Methyl-3-(3-methyl-3-buten-1-yl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113947-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-3-(3-methylbut-3-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-4-(3-methylphenyl)-1-butene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a comprehensive analysis of the ¹H NMR spectrum of 2-Methyl-4-(3-methylphenyl)-1-butene. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical prediction of the spectrum, detailed experimental protocols for data acquisition, and a thorough interpretation of the spectral data. Our approach emphasizes the causality behind experimental choices and is grounded in established spectroscopic principles to ensure scientific integrity and trustworthiness.

Molecular Structure and Predicted ¹H NMR Spectrum

The structure of this compound contains several distinct proton environments, which will give rise to a characteristic ¹H NMR spectrum. Understanding the chemical environment of each proton is key to predicting its chemical shift (δ), multiplicity (splitting pattern), and integration value.

Analysis of Proton Environments

The molecule possesses eight unique sets of protons, labeled A through H in the structure below for clarity.

Caption: Molecular structure of this compound with proton environments labeled.

-

Protons A (H₂C=): These are the two geminal vinylic protons on C1. They are diastereotopic and will appear as two distinct signals, each a singlet or a very finely split multiplet due to geminal and allylic coupling. Their chemical shift is expected in the range of 4.5-5.5 ppm.[1][2]

-

Protons B (-CH₃): This methyl group is attached to the double bond (vinylic methyl). It will appear as a singlet and is expected to resonate around 1.6-1.9 ppm.[3]

-

Protons C (-CH₂-): These are allylic protons and will be split by the adjacent benzylic protons. They are expected to appear as a triplet in the range of 2.1-2.6 ppm.[3]

-

Protons D (-CH₂-): These are benzylic protons and are adjacent to the allylic protons. They will appear as a triplet, typically between 2.2-2.5 ppm.[3][4]

-

Protons E, F, G (Ar-H): These are the aromatic protons on the meta-substituted phenyl ring. Due to the substitution pattern, they will exhibit complex splitting patterns (multiplets) in the aromatic region, typically between 6.5-8.0 ppm.[2][4][5] The electron-donating nature of the alkyl substituents will cause slight upfield shifts for the ortho and para protons relative to benzene (7.3 ppm).[5][6]

-

Protons H (Ar-CH₃): This methyl group is attached to the aromatic ring and will appear as a singlet in the range of 2.2-2.5 ppm.[2]

Predicted ¹H NMR Data Summary

| Proton Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| A | Vinylic (=CH₂) | 4.6 - 5.0 | s (or narrow m) | 2H |

| B | Vinylic (-CH₃) | 1.6 - 1.9 | s | 3H |

| C | Allylic (-CH₂-) | 2.1 - 2.6 | t | 2H |

| D | Benzylic (-CH₂-) | 2.2 - 2.5 | t | 2H |

| E, F, G | Aromatic (Ar-H) | 6.8 - 7.3 | m | 4H |

| H | Aromatic (-CH₃) | 2.2 - 2.5 | s | 3H |

Experimental Protocol for ¹H NMR Data Acquisition

Obtaining a high-quality ¹H NMR spectrum requires meticulous sample preparation and careful setup of the NMR spectrometer. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 5-25 mg of this compound.[7][8] The precise amount depends on the spectrometer's sensitivity.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[8][9] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum.[10][11]

-

It is advisable to first dissolve the sample in a small vial to ensure complete dissolution before transferring it to the NMR tube.[7]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.[9] Often, commercially available deuterated solvents already contain TMS.

-

Cap the NMR tube securely and label it clearly.[7]

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

-

Place the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.[11]

-

Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and improves spectral resolution.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H spectrum of a small molecule at this concentration, 8 to 16 scans are typically sufficient.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.[12]

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

-

Caption: Experimental workflow for acquiring a ¹H NMR spectrum.

Interpretation of the ¹H NMR Spectrum

The acquired ¹H NMR spectrum of this compound would be interpreted by assigning each signal to its corresponding protons in the molecule based on the predicted chemical shifts, multiplicities, and integrations.

-

Vinylic Protons (A): The two protons on the terminal double bond are expected to appear as two closely spaced singlets or narrow multiplets around 4.7 ppm. Their integration will correspond to 2H.

-

Vinylic Methyl Protons (B): The methyl group attached to the double bond will be a sharp singlet at approximately 1.7 ppm with an integration of 3H.

-

Allylic and Benzylic Protons (C and D): The allylic and benzylic methylene groups form an ethyl bridge between the double bond and the phenyl ring. The allylic protons (C) will likely appear as a triplet around 2.4 ppm, and the benzylic protons (D) as a triplet around 2.6 ppm. Both signals will have an integration of 2H. The mutual coupling between these two groups will result in the triplet splitting pattern (n+1 rule, where n=2).

-

Aromatic Protons (E, F, G): The four aromatic protons will produce a complex multiplet in the region of 6.8-7.3 ppm. The meta-substitution pattern breaks the symmetry of the ring, leading to distinct signals for each proton, which will overlap and couple with each other. The integration of this region will be 4H.

-

Aromatic Methyl Protons (H): The methyl group on the phenyl ring will be a singlet at around 2.3 ppm with an integration of 3H.

Conclusion

This technical guide has provided a detailed framework for understanding and acquiring the ¹H NMR spectrum of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can confidently obtain and interpret high-quality NMR data. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the power and versatility of NMR spectroscopy in chemical research and drug development.

References

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

University of California, Davis. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved from [Link]

-

MathWorks. (2024, June 14). NMR Data Processing and Analysis. MATLAB Central File Exchange. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Johnson, B. A., et al. (2025). NMR data processing, visualization, analysis and structure calculation with NMRFx.

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, December 9). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

NMRium. (n.d.). The next-generation NMR software. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, March 6). Protons on aromatic rings in NMR. Retrieved from [Link]

-

Aluminum Chemist. (2021, May 15). Lec16 - 1H Coupling Constants and Alkenes. YouTube. Retrieved from [Link]

-

Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Rogue Chem. (2024, June 4). H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 3-methylbut-1-ene (3-methyl-1-butene) low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 8. Retrieved from [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. web.pdx.edu [web.pdx.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. 2-methylbut-1-ene low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-methylbut-1-ene 1-H nmr 2-methyl-1-butene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]

A Technical Guide to the Structure, Properties, and Synthesis of 2-Methyl-4-(3-methylphenyl)-1-butene

Abstract

This technical guide provides a comprehensive analysis of the organic compound 2-Methyl-4-(3-methylphenyl)-1-butene, designed for researchers, scientists, and professionals in drug development. The document begins by deconstructing the compound's IUPAC name to systematically derive its chemical structure, grounding the process in the fundamental rules of organic nomenclature. It further explores the molecule's key structural features, predicted physicochemical properties, and expected spectroscopic signatures. A plausible synthetic route via a Grignard reaction is proposed and detailed, offering practical insights for laboratory application. This guide serves as a robust reference, integrating foundational chemical principles with practical, field-proven methodologies.

Decoding the IUPAC Name: From Nomenclature to Structure

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature is a systematic method of naming chemical compounds that reveals the molecule's structure. The name this compound contains all the necessary information to construct its precise chemical architecture. The deconstruction process relies on identifying the parent chain, the primary functional group, and all attached substituents.

Foundational Principles of Alkene Nomenclature

The naming of alkenes follows a set of established rules designed for clarity and precision.[1][2][3] Key principles include:

-

Parent Chain Identification : The longest continuous carbon chain that contains the carbon-carbon double bond is designated as the parent chain.[1][3]

-

Suffix : The "-ane" suffix of the corresponding alkane is changed to "-ene" to denote the presence of the double bond.[2][3][4]

-

Numbering : The parent chain is numbered from the end that is closest to the double bond, ensuring the carbons of the double bond receive the lowest possible numbers.[1][2][3] The position of the double bond is indicated by the number of the first carbon in the bond.[1][3]

-

Substituents : Any groups attached to the parent chain are named as prefixes, with their location indicated by the number of the carbon atom to which they are attached.[3]

Step-by-Step Structural Derivation

Applying these principles to This compound :

-

Parent Chain : The root "but-" indicates a four-carbon chain, and the suffix "-ene" confirms it is an alkene.[5] The "1-butene" designation specifies that the double bond is located between carbon 1 (C1) and carbon 2 (C2).

-

Substituents on the Parent Chain :

-

"2-Methyl" : A methyl group (-CH₃) is attached to C2 of the butene chain.

-

"4-(3-methylphenyl)" : This indicates a more complex substituent attached to C4.

-

The "phenyl" part refers to a benzene ring (C₆H₅) attached as a substituent.

-

The "3-methyl" prefix within the parentheses indicates that this phenyl group is itself substituted. A methyl group is attached to the third carbon of the phenyl ring, with C1 of the ring being the point of attachment to the parent butene chain.

-

-

By assembling these components, we derive the unique structure of the molecule.

Structural Analysis and Visualization

The derived structure reveals specific bonding, hybridization, and spatial arrangements that dictate the molecule's chemical behavior.

Molecular Structure Diagram

A 2D representation clarifies the connectivity of the atoms.

Caption: 2D structure of this compound.

Key Structural Features

-

Hybridization :

-

C1 and C2 : These carbons are part of the double bond and are sp² hybridized, resulting in a trigonal planar geometry with bond angles of approximately 120°.

-

C3 and C4 : These carbons are sp³ hybridized, exhibiting a tetrahedral geometry with bond angles around 109.5°.

-

Phenyl Ring Carbons : All six carbons of the aromatic ring are sp² hybridized.

-

-

Chirality : The molecule does not contain any chiral centers (a carbon atom attached to four different substituent groups). Therefore, this compound is an achiral molecule and does not exhibit optical activity.

-

Functional Groups : The structure features two primary functional groups: an alkene (the C=C double bond) and an aromatic ring (the phenyl group). This combination dictates its reactivity, making it susceptible to electrophilic addition at the double bond and electrophilic substitution on the aromatic ring.

Physicochemical and Spectroscopic Profile

Understanding the physical properties and expected spectroscopic data is crucial for the identification, purification, and handling of the compound in a research setting.

Predicted Physicochemical Properties

The following table summarizes key computed properties for the related compound 2-Methyl-4-phenyl-1-butene, which serves as a close structural analog. The addition of a methyl group on the phenyl ring will slightly alter these values.

| Property | Value (for 2-Methyl-4-phenyl-1-butene) | Source |

| Molecular Formula | C₁₂H₁₆ (for the topic compound) | - |

| Molecular Weight | 160.26 g/mol (for the topic compound) | - |

| Related Analog MW | 146.23 g/mol | [6][7] |

| XLogP3 | 3.9 | [6] |

| Hydrogen Bond Donors | 0 | [6] |

| Hydrogen Bond Acceptors | 0 | [6] |

| Rotatable Bond Count | 3 | [6] |

Note: Data for the exact topic compound is sparse; values are based on its structure and data from the closely related analog C₁₁H₁₄.[6]

Anticipated Spectroscopic Signatures

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry.

-

¹H NMR Spectroscopy :

-

Aromatic Protons : Signals are expected in the downfield region of ~7.0-7.3 ppm .[8][9] The substitution pattern on the phenyl ring will lead to a complex splitting pattern.

-

Vinylic Protons (=CH₂) : The two protons on C1 are diastereotopic and will appear as distinct signals, likely around ~4.7-5.0 ppm .

-

Allylic/Benzylic Protons (-CH₂-) : The protons on C3 and C4 will appear as multiplets in the ~2.2-2.8 ppm range.

-

Methyl Protons : Two distinct singlets (or narrow multiplets) are expected: one for the methyl group on C2 (~1.7 ppm) and one for the methyl group on the phenyl ring (~2.3 ppm).

-

-

¹³C NMR Spectroscopy :

-

Aromatic Carbons : Multiple signals are expected in the 120-150 ppm range.[8][10][11] The carbon attached to the butene chain and the carbon attached to the methyl group will have distinct chemical shifts from the other four aromatic carbons.

-

Alkene Carbons : The sp² carbons of the double bond will resonate around 110-145 ppm .[8][10] C2 (quaternary) will be further downfield than C1 (terminal =CH₂).

-

Alkyl Carbons : The sp³ carbons (C3, C4, and the two methyl groups) will appear in the upfield region of the spectrum, typically between 20-40 ppm .

-

-

Infrared (IR) Spectroscopy :

-

=C-H Stretch (Aromatic & Vinylic) : Sharp peaks will appear just above 3000 cm⁻¹ .

-

C-H Stretch (Alkyl) : Peaks will be present just below 3000 cm⁻¹ .

-

C=C Stretch (Alkene) : A medium-intensity peak around 1640-1680 cm⁻¹ .[12]

-

C=C Stretch (Aromatic) : Characteristic peaks in the 1450-1600 cm⁻¹ region.

-

Illustrative Synthetic Protocol

A reliable method for synthesizing aryl-substituted butenes is essential for accessing this class of molecules for further study. A Grignard reaction provides a classic and robust approach.[13][14]

Proposed Retrosynthesis: Grignard Coupling

The target molecule can be synthesized by forming the C4-phenyl bond. A logical disconnection is between the benzylic carbon (C4) and the aromatic ring. This leads to a Grignard reagent derived from 3-methylbromobenzene and an allylic halide, 4-bromo-2-methyl-1-butene.

Caption: Retrosynthetic analysis via Grignard coupling.

Step-by-Step Experimental Workflow

This protocol describes the synthesis of this compound from 3-bromotoluene and 4-bromo-2-methyl-1-butene.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

3-bromotoluene

-

4-bromo-2-methyl-1-butene

-

Iodine crystal (as initiator)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Grignard Reagent Formation : a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings to the flask along with a small crystal of iodine. c. Add a solution of 3-bromotoluene in anhydrous ether to the dropping funnel. Add a small portion to the magnesium and observe for the initiation of the reaction (disappearance of iodine color, bubble formation). d. Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of 3-methylphenylmagnesium bromide.[13]

-

Coupling Reaction : a. Cool the Grignard reagent solution in an ice bath. b. Add a solution of 4-bromo-2-methyl-1-butene in anhydrous ether to the dropping funnel. c. Add the halide solution dropwise to the cooled Grignard reagent with vigorous stirring. Causality Note: Slow addition at low temperature is critical to control the exothermic reaction and minimize side reactions like elimination. d. After addition, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Work-up and Purification : a. Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Trustworthiness Note: Using saturated NH₄Cl is a standard, gentle method for quenching Grignard reactions, avoiding the strongly acidic conditions that could potentially isomerize the alkene product. b. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.[15] c. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[15] d. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. e. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Conclusion

This guide has systematically detailed the relationship between the IUPAC name and the chemical structure of this compound. By dissecting its nomenclature, we have established a foundation for understanding its structural characteristics, predicting its physicochemical and spectroscopic properties, and designing a viable synthetic strategy. The provided protocols and theoretical framework serve as a valuable resource for chemists engaged in organic synthesis and drug discovery, enabling the confident and precise application of this knowledge in a laboratory setting.

References

-

PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 14). 15.8: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Nomenclature of Alkenes. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, December 1). Naming Alkenes, IUPAC Nomenclature Practice, Substituent, E Z System, Cycloalkenes Organic Chemistry. YouTube. Retrieved from [Link]

-

University of Calgary. (n.d.). How to name organic compounds using the IUPAC rules. Retrieved from [Link]

-

Moodle. (n.d.). Nomenclature of Alkenes. Retrieved from [Link]

-

Clark, J. (n.d.). Nomenclature Alkenes. Retrieved from [Link]

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. Retrieved from [Link]

-

ChemBK. (n.d.). 1-Butene, 2-methyl-4-phenyl-. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Aromatic Compounds. Organic Chemistry Class Notes. Retrieved from [Link]

-

Reddy, R. S., et al. (2009). An Efficient Synthesis of Terminal Allenes from Terminal 1-Alkynes. The Journal of Organic Chemistry, 74(9), 3484–3487. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Nomenclature of Alkenes [moodle.tau.ac.il]

- 3. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Methyl-4-phenyl-1-butene | C11H14 | CID 138809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. fiveable.me [fiveable.me]

- 10. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 2-Methyl-4-(3-methylphenyl)-1-butene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-4-(3-methylphenyl)-1-butene, a molecule of increasing interest in the fields of medicinal chemistry and organic synthesis. We will delve into its chemical properties, reliable commercial sources, synthesis protocols, and its potential applications in the rational design of novel therapeutics. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Introduction: The Strategic Value of Substituted Alkenes in Drug Discovery

The quest for novel molecular entities with enhanced pharmacological profiles is a cornerstone of modern drug development. The strategic modification of lead compounds to improve efficacy, selectivity, and pharmacokinetic properties is a critical endeavor. This compound emerges as a valuable building block in this context. Its structure, featuring a terminal alkene, a methyl group at a strategic position, and a substituted phenyl ring, offers a unique combination of functionalities for synthetic elaboration and for probing interactions with biological targets.

The presence of the methyl group, in particular, is noteworthy. The so-called "magic methyl" effect, where the addition of a methyl group to a bioactive molecule can lead to significant improvements in potency and metabolic stability, is a well-documented phenomenon in medicinal chemistry. This guide will explore how the structural motifs within this compound can be leveraged to harness such effects.

Chemical Properties and Structural Features

This compound, with the CAS number 113947-88-9, is a substituted aromatic alkene. A thorough understanding of its chemical and physical properties is essential for its effective use in research and development.

Structure:

Caption: Proposed synthesis workflow for this compound via a Grignard reaction.

Experimental Protocol: Grignard Synthesis

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

3-Methylbenzyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Methallyl chloride (3-chloro-2-methyl-1-propene)

-

Iodine crystal (for initiation)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Magnetic stirrer and heating mantle

Procedure:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to the flask.

-

In the dropping funnel, prepare a solution of 3-methylbenzyl bromide in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium turnings and gently heat to initiate the reaction (indicated by the disappearance of the iodine color and bubbling).

-

Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.

-

-

Coupling Reaction:

-

Cool the Grignard reagent solution to 0 °C using an ice bath.

-

Prepare a solution of methallyl chloride in anhydrous THF and add it to the dropping funnel.

-

Add the methallyl chloride solution dropwise to the cooled Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.

-

-

Workup and Purification:

-

Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

-

Self-Validation: The identity and purity of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with expected values.

Applications in Drug Development

The structural features of this compound make it an attractive scaffold for medicinal chemistry applications.

-

The "Magic Methyl" Effect: The methyl group on the butene chain can be strategically positioned in a drug candidate to enhance binding affinity to a biological target through favorable van der Waals interactions or by displacing water molecules from a hydrophobic pocket. [1]Furthermore, this methyl group can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug. [2]

-

Bioisosteric Replacement: The substituted phenyl ring can serve as a bioisostere for other aromatic or heteroaromatic systems, allowing for the fine-tuning of electronic and steric properties to optimize drug-target interactions. The tolyl group, in particular, can modulate lipophilicity and aromatic interactions.

-

Synthetic Handle: The terminal alkene functionality is a versatile handle for a variety of chemical transformations, including:

-

Hydroformylation: The addition of a formyl group and a hydrogen atom across the double bond can introduce an aldehyde functionality, which can be further modified. [3][4] * Oxidation: The alkene can be oxidized to form diols, epoxides, or cleaved to yield carbonyl compounds.

-

Polymerization: The vinyl group can participate in polymerization reactions to create novel materials.

-

Caption: Conceptual diagram illustrating the potential impact of incorporating the this compound motif into a lead compound.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related compounds such as 2-methyl-1-butene are classified as extremely flammable liquids. [5]It is prudent to handle this compound with similar precautions.

-

Handling: Work in a well-ventilated fume hood. Keep away from heat, sparks, and open flames. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge. [6][7]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Always consult the supplier's SDS for the most accurate and up-to-date safety information.

Conclusion

This compound represents a versatile and valuable chemical entity for researchers and professionals in drug discovery and organic synthesis. Its unique structural features, including a strategically placed methyl group and a modifiable aromatic ring, offer significant potential for the development of novel therapeutics with improved pharmacological properties. This guide has provided a comprehensive overview of its properties, commercial availability, synthesis, and potential applications, with the aim of facilitating its effective use in the laboratory. As with any chemical reagent, a thorough understanding of its characteristics and safe handling practices is paramount for successful and safe experimentation.

References

-

Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Lian, J., Wang, J., Sun, H. F., Lin, D. Z., & Liu, H. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195–1208. Retrieved from [Link]

-

Barreiro, E. J., & Fraga, C. A. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 2-methylbut-1-ene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, May 3). 14.3.2: Hydroformylation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Hydroformylation Process and Applications. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 2-Methyl-4-(3-methylphenyl)-1-butene via the Grignard Reaction

Abstract

This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 2-Methyl-4-(3-methylphenyl)-1-butene, a valuable substituted alkene in organic synthesis. The methodology hinges on the robust and versatile Grignard reaction, a cornerstone of carbon-carbon bond formation.[1][2] We present a two-step synthetic pathway commencing with the formation of a 3-methylbenzylmagnesium halide Grignard reagent, followed by its nucleophilic addition to acetone. The resultant tertiary alcohol is subsequently dehydrated to yield the target alkene. This guide is tailored for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also critical insights into the underlying mechanisms, potential side reactions, and essential safety protocols.

Introduction: The Power of the Grignard Reaction

The Grignard reaction, for which Victor Grignard was awarded the Nobel Prize in Chemistry in 1912, remains one of the most fundamental and widely utilized methods for creating carbon-carbon bonds.[1] The reaction's versatility stems from the formation of a highly nucleophilic organomagnesium halide (the Grignard reagent), which can react with a wide array of electrophiles, most notably the carbonyl carbon of aldehydes, ketones, and esters.[3][4] This nucleophilic attack on the electrophilic carbonyl carbon results in the formation of a new carbon-carbon bond, leading to the synthesis of primary, secondary, or tertiary alcohols, depending on the carbonyl compound used.[1][3][5]

The synthesis of this compound showcases a classic application of this powerful reaction, followed by an acid-catalyzed dehydration to introduce the desired alkene functionality. This target molecule, with its specific substitution pattern, can serve as a key intermediate in the synthesis of more complex molecular architectures in pharmaceutical and materials science research.

Reaction Scheme and Mechanism

The overall synthesis proceeds in two distinct stages:

Stage 1: Grignard Reaction

The first stage involves the reaction of 3-methylbenzylmagnesium bromide (the Grignard reagent) with acetone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the tertiary alcohol, 2-methyl-4-(3-methylphenyl)-2-butanol.[5][6]

Stage 2: Dehydration

The tertiary alcohol is then subjected to acid-catalyzed dehydration. Protonation of the hydroxyl group by a strong acid (e.g., sulfuric acid) creates a good leaving group (water). Departure of the water molecule generates a tertiary carbocation, which is then deprotonated at an adjacent carbon to form the most stable alkene, in this case, the desired product, this compound.

Mechanistic Pathway

Caption: Mechanistic pathway for the synthesis of this compound.

Experimental Protocol

Safety First: The Grignard reaction is highly exothermic and the reagents are pyrophoric and water-sensitive.[7] All procedures must be conducted in a certified fume hood, and the operator must wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and Nomex gloves.[8] All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas (e.g., nitrogen or argon) to ensure anhydrous conditions.[9][10]

Part A: Synthesis of 3-Methylbenzylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube or inert gas inlet), a pressure-equalizing dropping funnel, and a magnetic stirrer.

-

Reagent Preparation: In the flask, place magnesium turnings (1.2 eq).

-

Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface.[1] In the dropping funnel, place a solution of 3-methylbenzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Reaction: Add a small portion of the bromide solution to the magnesium. The reaction is initiated when the iodine color fades and gentle bubbling is observed.[1] Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be cloudy and grayish-brown.

Part B: Reaction with Acetone and Dehydration

-

Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Addition of Acetone: Add a solution of acetone (1.0 eq) in anhydrous diethyl ether or THF dropwise to the stirred Grignard solution, maintaining the temperature below 10 °C.

-

Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Then, carefully and slowly quench the reaction by pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[9]

-

Workup: Transfer the mixture to a separatory funnel. The organic layer will contain the crude tertiary alcohol. Extract the aqueous layer with diethyl ether (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Dehydration and Purification: Remove the solvent under reduced pressure. To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a small amount of p-toluenesulfonic acid). Heat the mixture gently while monitoring the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, dilute the mixture with ether, wash with a saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent. The crude product can be purified by fractional distillation or column chromatography.

Overall Experimental Workflow

Caption: A streamlined workflow for the synthesis of the target alkene.

Data Presentation: Expected Product Characteristics

The successful synthesis of this compound should be confirmed by standard analytical techniques. Below are the expected characteristics of the final product.

| Property | Expected Value |

| Molecular Formula | C₁₂H₁₆ |

| Molecular Weight | 160.26 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~200-210 °C (predicted) |

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (CDCl₃) | δ ~7.2-6.9 (m, 4H, Ar-H), ~4.7 (s, 2H, =CH₂), ~2.7 (t, 2H, Ar-CH₂), ~2.3 (s, 3H, Ar-CH₃), ~2.2 (t, 2H, -CH₂-C=), ~1.7 (s, 3H, =C-CH₃) |

| ¹³C NMR (CDCl₃) | δ ~145 (Ar-C), ~140 (Ar-C), ~128-125 (Ar-CH), ~110 (=CH₂), ~40 (Ar-CH₂), ~35 (-CH₂-C=), ~22 (Ar-CH₃), ~20 (=C-CH₃) |

| IR (neat) | ~3070 cm⁻¹ (=C-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch), ~1600, 1490 cm⁻¹ (Ar C=C stretch), ~890 cm⁻¹ (=CH₂ bend) |

Troubleshooting and Field-Proven Insights

-

Failure to Initiate Grignard Reaction: This is the most common issue. Ensure all glassware is bone-dry and the magnesium turnings are fresh. Crushing the magnesium turnings under an inert atmosphere can expose a fresh surface.[1] The addition of a small iodine crystal or a few drops of 1,2-dibromoethane can also help initiate the reaction.

-

Low Yield: The primary cause of low yield is often the presence of moisture or other protic sources, which will quench the Grignard reagent.[6] Another potential issue is the formation of the Wurtz coupling byproduct (1,2-bis(3-methylphenyl)ethane). Running the reaction at a lower temperature during the addition of the halide can minimize this side reaction.

-

Incomplete Dehydration: If the dehydration step is incomplete, the final product will be contaminated with the tertiary alcohol. Ensure a sufficient catalytic amount of a strong acid is used and consider increasing the reaction temperature or time.

-

Isomeric Impurities: During dehydration, there is a possibility of forming the more substituted, thermodynamically more stable internal alkene isomer, 2-methyl-4-(3-methylphenyl)-2-butene. The reaction conditions (temperature and choice of acid) can influence the ratio of these isomers.

Conclusion

The synthesis of this compound via the Grignard reaction is a robust and illustrative example of classic organic synthesis. By carefully controlling the reaction conditions, particularly the exclusion of water, and understanding the underlying mechanistic principles, researchers can achieve high yields of the desired product. This application note serves as a comprehensive guide, providing the necessary details for successful synthesis and offering insights to overcome common challenges.

References

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]3]

-

Smith, J. G. (n.d.). Grignard Reaction. In Organic Chemistry (5th ed.). McGraw-Hill.[1]

-

Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]4]

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]9]

-

Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from [Link]6]

-

Testbook. (2025, July 30). Reaction between acetone and methylmagnesium chloride follow. Retrieved from [Link]5]

-

American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]8]

-

Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). for the use of hazardous materials or equipment. Retrieved from [Link]7]

-

Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]10]

-

LibreTexts. (n.d.). Carbon-carbon Bond Formation. Retrieved from [Link]2]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. testbook.com [testbook.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. artscimedia.case.edu [artscimedia.case.edu]

- 8. acs.org [acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Synthesis of 2-Methyl-4-(3-methylphenyl)-1-butene via Suzuki Coupling

Introduction: The Strategic Importance of Suzuki Coupling in C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its remarkable versatility and functional group tolerance in the creation of carbon-carbon bonds.[1][2] This powerful transformation enables the coupling of organoboron compounds with a wide array of organic halides and triflates, facilitating the construction of complex molecular architectures, including biaryls, conjugated dienes, and styrenes.[3][4] The synthesis of 2-Methyl-4-(3-methylphenyl)-1-butene, a substituted alkene, serves as an exemplary application of this methodology, showcasing its utility in forging sp²-sp³ hybridized C-C bonds, a crucial linkage in numerous pharmaceutical and materials science applications.

This comprehensive guide provides an in-depth exploration of the Suzuki coupling reaction for the synthesis of this compound. We will delve into the catalytic cycle, present a detailed, field-proven protocol, and offer insights into the critical parameters that govern the success of this transformation.

The Catalytic Cycle: A Mechanistic Deep Dive

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][5] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5] A base is a crucial component, required to activate the organoboron species for the transmetalation step.[6]

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of the organic halide (in this case, an allylic bromide) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate.[1][3] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[3][7]

-

Transmetalation: This is the pivotal step where the organic group from the organoboron reagent (3-methylphenylboronic acid) is transferred to the palladium(II) complex. The presence of a base is essential to facilitate this process by forming a more nucleophilic boronate species.[6] This "activated" boronate then exchanges its organic moiety with the halide on the palladium center.

-

Reductive Elimination: The final step in the catalytic cycle is the reductive elimination from the palladium(II) intermediate, which now bears both the allylic and the aryl organic fragments. This process forms the desired C-C bond in the product, this compound, and regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Caption: Figure 1: Catalytic Cycle of the Suzuki Coupling Reaction.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 3-methylphenylboronic acid and 4-bromo-2-methyl-1-butene.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Methylphenylboronic acid | ≥97% | Commercially Available | |

| 4-Bromo-2-methyl-1-butene | Technical | See preparation note | Can be synthesized from isoprene. |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially Available | |

| Triphenylphosphine (PPh₃) | ≥99% | Commercially Available | |

| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | Finely powdered for best results. |

| 1,4-Dioxane | Anhydrous | Commercially Available | |

| Deionized Water | In-house | Degassed prior to use. | |

| Diethyl ether | ACS grade | Commercially Available | For extraction. |

| Saturated Sodium Bicarbonate Solution | In-house | ||

| Brine | In-house | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | For drying. | |

| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |

| Hexane | HPLC grade | Commercially Available | For chromatography. |

| Ethyl Acetate | HPLC grade | Commercially Available | For chromatography. |

Note on 4-Bromo-2-methyl-1-butene Preparation: This starting material may not be readily commercially available. It can be synthesized from isoprene via a multi-step procedure involving the formation of a chlorohydrin followed by bromination.[8]

Reaction Setup and Procedure

Caption: Figure 2: Experimental Workflow for Suzuki Coupling.

-

Reaction Assembly: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-methylphenylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.08 mmol, 8 mol%).

-

Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add 4-bromo-2-methyl-1-butene (1.0 mmol, 1.0 equiv.) via syringe.

-

Solvent and Base Addition: Add anhydrous 1,4-dioxane (5 mL) and a solution of potassium carbonate (2.0 mmol, 2.0 equiv.) in degassed deionized water (1 mL).

-

Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

-

Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding deionized water (10 mL).

-

Extract the aqueous layer with diethyl ether (3 x 15 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters.[9]

| Parameter | Recommended Range/Options | Rationale & Expert Insights |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Pd(OAc)₂ is often a cost-effective and efficient precursor that forms the active Pd(0) species in situ.[10] |

| Ligand | PPh₃, P(t-Bu)₃, Buchwald ligands | Triphenylphosphine is a common and effective ligand for many Suzuki couplings. For more challenging substrates, more electron-rich and bulky phosphine ligands may be required.[6][7] |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Potassium carbonate is a widely used, effective, and economical base. Cesium carbonate can be more effective for less reactive substrates.[2] |

| Solvent System | Dioxane/H₂O, THF/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is often optimal, as it helps to dissolve both the organic reactants and the inorganic base.[1] |

| Temperature | Room Temperature to 100°C | The reaction temperature should be optimized. While some modern catalyst systems allow for room temperature couplings, heating is often necessary to drive the reaction to completion.[6] |

| Atmosphere | Inert (Argon or Nitrogen) | The palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen. Maintaining an inert atmosphere is crucial for catalyst stability and activity. |

Conclusion and Future Perspectives

The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient pathway for the synthesis of this compound. The protocol outlined in this guide, grounded in established chemical principles, offers a reliable starting point for researchers. Further optimization of reaction conditions, potentially through high-throughput screening or the exploration of more advanced catalyst systems, could lead to even greater efficiency and broader applicability of this powerful synthetic tool.[9] The principles discussed herein are broadly applicable to a wide range of Suzuki coupling reactions, underscoring the enduring importance of this Nobel Prize-winning transformation in the landscape of modern organic chemistry.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Retrieved from [Link]

- Google Patents. (n.d.). EP0040830B1 - Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

-

Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Retrieved from [Link]

- Ali, H. M., et al. (2019). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)

-

National Institutes of Health. (2013). Palladium Catalyzed Asymmetric Three Component Coupling of Boronic Esters, Indoles and Allylic Acetates. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-4-phenyl-1-butene. Retrieved from [Link]

-

Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved from [Link]

-

ResearchGate. (2013). Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Bromo-1-Chloro-2-Methyl-2-Butene. Retrieved from [Link]

-

Sci-Hub. (n.d.). The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study. Retrieved from [Link]

-

National Institutes of Health. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

- Google Patents. (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.

- Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.

-

Chemsrc. (n.d.). 4-bromo-2-methyl-1-butene. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Yoneda Labs [yonedalabs.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. researchgate.net [researchgate.net]

- 9. EP0291849B1 - 4-methyl-4-phenyl-pentan-1-als, their preparation and application as aroma chemicals - Google Patents [patents.google.com]

- 10. Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands [organic-chemistry.org]

Purification of 2-Methyl-4-(3-methylphenyl)-1-butene by column chromatography

An Application Note for the Purification of 2-Methyl-4-(3-methylphenyl)-1-butene by Column Chromatography

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of the non-polar compound this compound using normal-phase column chromatography. The guide is designed for researchers, scientists, and professionals in drug development and organic synthesis. Beyond a step-by-step methodology, this document elucidates the fundamental principles governing the separation, offering insights into method development, troubleshooting, and validation. The protocol emphasizes the use of Thin-Layer Chromatography (TLC) for optimizing the mobile phase and ensuring the collection of a high-purity final product.

The Principle of Separation: Exploiting Polarity Differences

The successful chromatographic separation of chemical compounds is governed by their differential partitioning between a stationary phase and a mobile phase.[1][2] For a non-polar compound like this compound, which is an aromatic hydrocarbon, normal-phase chromatography is the method of choice.

The core principle relies on the following:

-

Stationary Phase: A highly polar material, typically silica gel (SiO₂) or alumina (Al₂O₃), is used. Silica gel is slightly acidic and its surface is covered with polar silanol (-Si-OH) groups.[2]

-

Mobile Phase: A non-polar or low-polarity solvent, often referred to as the eluent, is used to carry the mixture through the column.

-

Separation Mechanism: The crude sample is loaded onto the top of the silica column. As the non-polar mobile phase flows through, the components of the mixture begin to travel down the column. Polar impurities in the mixture will have a strong affinity for the polar silica gel, adsorbing strongly to the stationary phase and moving slowly.[2][3] In contrast, the non-polar target compound, this compound, has minimal interaction with the silica gel and spends more time dissolved in the mobile phase.[4] Consequently, the non-polar target compound is eluted from the column much faster than any polar impurities. The general order of elution from a silica column is from least polar to most polar.

Materials, Reagents, and Instrumentation

Reagents & Consumables:

-

Crude this compound mixture

-

Silica Gel, flash chromatography grade (60–120 mesh is a common choice)[3]

-

n-Hexane, HPLC grade

-

Ethyl Acetate, HPLC grade

-

Dichloromethane, HPLC grade

-

Celite® or a similar filtering aid (for dry loading)

-

TLC plates, silica-coated aluminum or glass-backed

-

Potassium permanganate (KMnO₄) stain for TLC visualization

-

Cotton or glass wool

Instrumentation & Glassware:

-

Glass chromatography column with a stopcock

-

Separatory funnel or solvent reservoir

-

Ring stands and clamps

-

Fraction collector or a rack of test tubes/flasks

-

TLC developing chamber

-

UV lamp for TLC visualization

-

Heat gun

-

Rotary evaporator

-

Beakers, Erlenmeyer flasks, and graduated cylinders

Experimental Protocol: A Self-Validating Workflow

This protocol is divided into a logical sequence, beginning with method development on a small scale (TLC) and progressing to the full-scale purification.

Part A: Method Development via Thin-Layer Chromatography (TLC)

Scientist's Note: TLC is an indispensable tool used to predict the separation that will occur in a column.[5] It allows for the rapid testing of various solvent systems to find the optimal mobile phase that provides good separation between the target compound and its impurities. For flash chromatography, an ideal TLC shows the target compound with a retention factor (Rƒ) of approximately 0.25-0.35.[6]

Procedure:

-

Prepare Samples: Dissolve a small amount of the crude mixture in a volatile solvent like dichloromethane.

-

Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto the baseline of a TLC plate.

-

Develop the Plate: Place the plate in a TLC chamber containing a shallow pool of a test solvent system. Start with a highly non-polar solvent, such as 100% hexane.

-

Analyze the Result:

-

If all components remain on the baseline, the solvent is not polar enough.

-

If all components run to the top of the plate, the solvent is too polar.

-

-

Optimize the Mobile Phase: Gradually increase the polarity of the mobile phase by adding small increments of a slightly more polar solvent, like ethyl acetate. Test solvent systems such as 99:1, 98:2, and 95:5 hexane:ethyl acetate.

-

Visualize the Spots: View the developed TLC plate under a UV lamp. Circle any UV-active spots. Subsequently, stain the plate with a potassium permanganate solution and gently warm with a heat gun. Alkenes and other oxidizable compounds will appear as yellow/brown spots on a purple background.

-

Select the Optimal System: Choose the solvent system that gives a clear separation between the spot for this compound and any impurities, aiming for the target Rƒ of ~0.3.

Part B: Column Preparation (Slurry Packing)

Rationale: The "slurry" method, where the silica gel is mixed with the mobile phase before packing, is the most reliable way to create a homogenous, air-free column bed. Cracks and air bubbles in the stationary phase lead to poor separation.

Procedure:

-

Insert a small plug of cotton or glass wool into the bottom of the column to support the packing. Add a thin layer of sand on top.[7]

-

In a beaker, mix the required amount of silica gel (typically 20-50 times the weight of the crude sample) with the chosen non-polar mobile phase (e.g., 100% hexane) to form a free-flowing slurry.

-

With the column stopcock open, pour the slurry into the column. Use a funnel to aid the process. An eluent collection flask should be placed below the column.

-

Tap the side of the column gently to encourage even settling of the silica gel.

-

Add more mobile phase to the column as the silica settles, ensuring the top of the silica bed never runs dry.

-

Once the silica is fully settled, add a protective layer of sand on top.

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for loading.

Part C: Sample Preparation and Loading (Dry Loading)

Rationale: For non-polar compounds, dry loading onto Celite® is often superior to direct liquid loading. It ensures the sample is introduced to the column in a very narrow, concentrated band, which is critical for achieving sharp, well-resolved peaks during elution.[7]

Procedure:

-

Dissolve the entire crude sample in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

Add a small amount of Celite® or silica gel (2-3 times the sample weight) to this solution.

-

Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder remains.[7]

-

Carefully add this powder onto the top layer of sand in the prepared column, ensuring an even layer.

Part D: Elution and Fraction Collection

Procedure:

-

Gently add the mobile phase (the optimized solvent system from Part A) to the column, taking care not to disturb the sample layer. Fill the column or attach a solvent reservoir.

-

Open the stopcock and begin collecting the eluent in numbered test tubes or flasks. Maintain a constant flow rate. For flash chromatography, gentle air pressure can be applied to the top of the column.[7]

-

Continuously monitor the solvent level to ensure the column never runs dry.

Part E: Analysis of Fractions and Product Isolation

Rationale: Not all collected fractions will contain the desired compound. TLC is used to analyze the fractions to identify which ones contain the pure product.

Procedure:

-

Using TLC, analyze the collected fractions. It is efficient to spot multiple fractions on a single TLC plate.

-

Develop and visualize the TLC plate as before.

-

Identify the fractions that contain only the spot corresponding to the pure this compound.

-

Combine these pure fractions into a single round-bottom flask.

-

Remove the solvent using a rotary evaporator to yield the purified product.

-

Confirm the purity of the final product with a final TLC and other analytical methods (e.g., GC-MS, NMR).

Visualization of the Purification Workflow

The following diagram illustrates the logical flow of the entire purification protocol.

Caption: Workflow for the purification of this compound.

Summary of Parameters and Expected Results

| Parameter | Recommended Specification | Rationale |

| Stationary Phase | Silica Gel (60-120 mesh) | Polar adsorbent for separating non-polar compounds.[3] |

| Mobile Phase | n-Hexane with 0-5% Ethyl Acetate | Non-polar eluent; polarity is fine-tuned for optimal separation. |

| TLC Rƒ (Target) | 0.25 - 0.35 | Provides the best resolution in column chromatography.[6] |

| Sample Loading | Dry loading on Celite® | Ensures a narrow sample band and improves separation efficiency.[7] |

| Visualization | UV light and KMnO₄ stain | KMnO₄ is effective for visualizing non-UV active alkenes. |

| Expected Purity | >98% (by GC or NMR) | Dependent on the initial purity and care taken during fractionation. |

| Expected Yield | 80-95% | Recovery is typically high but depends on the separation difficulty. |

Troubleshooting Common Issues

| Issue | Probable Cause(s) | Solution(s) |

| Streaking on TLC Plate | Sample is too concentrated; compound is highly acidic/basic. | Dilute the sample before spotting.[8] Add a trace of acid or base (e.g., acetic acid or triethylamine) to the mobile phase. |

| Poor Separation in Column | Column packed improperly (cracks/bubbles); incorrect mobile phase. | Repack the column carefully using the slurry method. Re-optimize the mobile phase with TLC; a less polar solvent may be needed. |

| Cracked Silica Bed | Column ran dry; heat generated from solvent interaction. | Always keep the silica bed covered with solvent. Pack the column with a non-polar solvent first to dissipate heat before introducing a more polar one. |

| Compound Won't Elute | Mobile phase is not polar enough. | Gradually and carefully increase the polarity of the mobile phase (gradient elution). |

Conclusion

This application note details a robust and reliable methodology for the purification of this compound using normal-phase column chromatography. By leveraging TLC for methodical mobile phase optimization and employing proper column packing and sample loading techniques, researchers can consistently achieve high purity and yield. This protocol serves as a foundational guide that can be adapted for a wide range of similar non-polar compounds encountered in organic synthesis and drug discovery.

References

- European Patent Office. (2019-09-16). METHOD FOR THE PREPARATION OF 2-METHYL-BUT-2-ENE - EP 3792234 A1. Googleapis.com.

-

PubChem. 2-Methyl-4-phenyl-1-butene. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2022-05-05). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

-

Waters Corporation. HPLC Separation Modes - Stationary Phase in HPLC. [Link]

-

University of Alberta. Column chromatography. Department of Chemistry. [Link]

-

Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

-

Columbia University. Column chromatography. Department of Chemistry. [Link]

-

Organic Syntheses. (2025-06-19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Chemistry LibreTexts. (2023-08-29). Liquid Chromatography. [Link]

-

Chrom Tech, Inc. (2025-10-20). Unveiling the Power of Non-Polar GC Columns. [Link]

-

Khan Academy. Principles of chromatography | Stationary phase. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Methyl-1-butene (CAS 563-46-2). [Link]

-

ResearchGate. (2018-04-03). What purification method should I use when my synthesis product isn't even separated by any eluent combination in TLC?. [Link]

-

Request PDF. (2025-08-06). Isolation And Purification Of Substance By Column Chromatography. [Link]

-

Reddit. (2020-04-15). Which migrates faster in chromatography polar or nonpolar species in a nonpolar solvent?. r/Mcat. [Link]

-

University of Massachusetts Lowell. (n.d.). Isolation and Purification of Organic Compounds Thin Layer Chromatography (TLC). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Khan Academy [khanacademy.org]

- 3. researchgate.net [researchgate.net]

- 4. reddit.com [reddit.com]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 7. orgsyn.org [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Application Note & Protocols: Strategic Derivatization of 2-Methyl-4-(3-methylphenyl)-1-butene for Advanced Synthesis

Introduction: Unlocking the Potential of a Versatile Synthon

In the landscape of medicinal chemistry and materials science, the strategic selection of foundational scaffolds is paramount. 2-Methyl-4-(3-methylphenyl)-1-butene emerges as a particularly valuable building block, offering a unique combination of reactive sites for diverse chemical transformations. Its structure features a terminal, 1,1-disubstituted alkene, which serves as a versatile handle for a plethora of addition and cleavage reactions. Concurrently, the presence of a tolyl group provides a site for modifications that can modulate pharmacokinetic and pharmacodynamic properties, often leveraging the well-documented "magic methyl" effect to enhance metabolic stability or target affinity.[1][2]

This guide provides an in-depth exploration of key derivatization pathways for this compound. We move beyond simple procedural lists to explain the underlying chemical principles and the rationale behind protocol design. The methodologies detailed herein are crafted to be self-validating, providing researchers, scientists, and drug development professionals with robust and reproducible strategies for generating novel derivatives.

Core Derivatization Strategies: A Workflow Overview

The primary site of reactivity in this compound is the C=C double bond. Our focus will be on three high-impact transformations that convert the terminal alkene into distinct functional groups, thereby opening avenues for further synthetic elaboration.

Caption: Simplified mechanism of alkene ozonolysis.

Detailed Protocol: Synthesis of 1-(3-methylphenyl)propan-2-one

Objective: To cleave the terminal double bond of this compound to yield 1-(3-methylphenyl)propan-2-one.

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) source

-

Dimethyl sulfide (DMS) (1.5 eq)

-

Argon or Nitrogen gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve this compound in a 3:1 mixture of anhydrous DCM and MeOH in a three-neck round-bottom flask equipped with a magnetic stirrer, a gas dispersion tube, and a drying tube outlet connected to an oil bubbler. Cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone gas through the solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone. [3]Alternatively, a Sudan Red 7B indicator can be used, which is decolorized by ozone; the reaction is complete when the indicator color is discharged and the solution turns blue.

-

Quenching: Once the reaction is complete, switch the gas inlet to argon or nitrogen and purge the solution for 10-15 minutes to remove excess ozone.

-

Reductive Workup: While maintaining the -78 °C temperature, add dimethyl sulfide (DMS) dropwise. Allow the reaction mixture to warm slowly to room temperature and stir for at least 2 hours (or overnight). The causality here is that DMS reduces the ozonide intermediate to the desired carbonyls while being oxidized to dimethyl sulfoxide (DMSO).

-